molecular formula C10H11NO4 B510124 (2-Anilino-2-oxoethoxy)acetic acid CAS No. 22064-42-2

(2-Anilino-2-oxoethoxy)acetic acid

Cat. No.: B510124
CAS No.: 22064-42-2
M. Wt: 209.2g/mol
InChI Key: LXDURDIZZUUDNF-UHFFFAOYSA-N
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Description

(2-Anilino-2-oxoethoxy)acetic acid is an organic compound with the molecular formula C10H11NO4. It is known for its unique structure, which includes an aniline group attached to an oxoethoxy acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Anilino-2-oxoethoxy)acetic acid typically involves the reaction of aniline with ethyl acetoacetate in the presence of a catalyst such as glacial acetic acid. The reaction is carried out in a solvent like benzene under reflux conditions. The water produced during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

(2-Anilino-2-oxoethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted aniline derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(2-Anilino-2-oxoethoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Anilino-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes and receptors, modulating their activity. The oxoethoxy acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of aniline and oxoethoxy acetic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-anilino-2-oxoethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c12-9(6-15-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDURDIZZUUDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501266480
Record name 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22064-42-2
Record name 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22064-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Oxo-2-(phenylamino)ethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501266480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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